molecular formula C15H22N2O2 B12441844 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester CAS No. 887578-10-1

2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester

Cat. No.: B12441844
CAS No.: 887578-10-1
M. Wt: 262.35 g/mol
InChI Key: ISIMSJFXOPZCSM-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester is a complex organic compound that features a piperidine ring, a benzimidazole core, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester typically involves multiple steps. One common route starts with the preparation of 4-hydroxy-piperidine, which is then reacted with benzimidazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps like crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce primary alcohols .

Scientific Research Applications

2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-piperidine: A simpler analog with similar structural features but lacking the benzimidazole core.

    Benzimidazole derivatives: Compounds with a benzimidazole core but different substituents on the piperidine ring.

    Ethyl esters of benzimidazole: Compounds with similar ester functional groups but different ring structures.

Uniqueness

2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester is unique due to its combination of a piperidine ring, benzimidazole core, and ester functional group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

887578-10-1

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

ethyl 2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidate

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(16)14-6-4-3-5-12(14)11-17-9-7-13(18)8-10-17/h3-6,13,16,18H,2,7-11H2,1H3

InChI Key

ISIMSJFXOPZCSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=CC=C1CN2CCC(CC2)O

Origin of Product

United States

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